3-Methylbenzo(b)naphtho(2,1-d)thiophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methylbenzo(b)naphtho(2,1-d)thiophene is an organic compound with the molecular formula C₁₇H₁₂S. It is a polycyclic aromatic hydrocarbon that contains a thiophene ring fused with benzene and naphthalene rings.
Vorbereitungsmethoden
The synthesis of 3-Methylbenzo(b)naphtho(2,1-d)thiophene typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Friedel-Crafts alkylation reaction, where a methyl group is introduced to the benzo[b]naphtho[2,1-d]thiophene framework. This reaction often requires a Lewis acid catalyst, such as aluminum chloride (AlCl₃), and is carried out under anhydrous conditions .
Industrial production methods may involve the use of more scalable and cost-effective processes, such as continuous flow synthesis, which allows for better control over reaction conditions and yields .
Analyse Chemischer Reaktionen
3-Methylbenzo(b)naphtho(2,1-d)thiophene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thiophene ring to a dihydrothiophene derivative.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the aromatic rings.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 3-Methylbenzo(b)naphtho(2,1-d)thiophene involves its interaction with molecular targets such as DNA and proteins. It can intercalate into DNA, disrupting its structure and function, leading to cell death. Additionally, it can interact with enzymes and receptors, modulating various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
3-Methylbenzo(b)naphtho(2,1-d)thiophene can be compared with other similar compounds, such as:
Benzo[b]naphtho[2,3-d]thiophene: This compound has a similar structure but differs in the position of the thiophene ring fusion.
Dibenzothiophene: This compound lacks the naphthalene ring and has different electronic properties.
Naphtho[2,3-b]thiophene: This compound has a different fusion pattern and is used in the development of organic semiconductors.
The uniqueness of this compound lies in its specific fusion pattern and the presence of a methyl group, which influences its reactivity and applications.
Eigenschaften
CAS-Nummer |
4567-45-7 |
---|---|
Molekularformel |
C17H12S |
Molekulargewicht |
248.3 g/mol |
IUPAC-Name |
3-methylnaphtho[1,2-b][1]benzothiole |
InChI |
InChI=1S/C17H12S/c1-11-6-8-13-12(10-11)7-9-15-14-4-2-3-5-16(14)18-17(13)15/h2-10H,1H3 |
InChI-Schlüssel |
JESYLDJZJBANHW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=C1)C3=C(C=C2)C4=CC=CC=C4S3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.